molecular formula C5H7N3O2 B13103175 5-(Methylamino)pyrimidine-4,6-diol

5-(Methylamino)pyrimidine-4,6-diol

Cat. No.: B13103175
M. Wt: 141.13 g/mol
InChI Key: UORHMPSEQMRAFH-UHFFFAOYSA-N
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Description

5-(Methylamino)pyrimidine-4,6-diol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a methylamino group at position 5 and hydroxyl groups at positions 4 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)pyrimidine-4,6-diol can be achieved through several methods. One common approach involves the reaction of 2,4,6-trichloropyrimidine with methylamine, followed by hydrolysis to introduce the hydroxyl groups at positions 4 and 6. The reaction typically requires the use of a base such as sodium hydroxide and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)pyrimidine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The methylamino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,6-dione derivatives, while substitution reactions can produce various alkylated or acylated pyrimidine compounds .

Scientific Research Applications

5-(Methylamino)pyrimidine-4,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methylamino)pyrimidine-4,6-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include binding to active sites, inhibition of enzyme activity, and modulation of receptor functions. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyrimidine-4,6-diol: Similar in structure but lacks the methylamino group.

    2-Amino-4,6-dihydroxypyrimidine: Contains an amino group at position 2 instead of a methylamino group at position 5.

    4,6-Dihydroxypyrimidine: Lacks both the methylamino and amino groups.

Uniqueness

5-(Methylamino)pyrimidine-4,6-diol is unique due to the presence of both methylamino and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-5-(methylamino)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-6-3-4(9)7-2-8-5(3)10/h2,6H,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORHMPSEQMRAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CNC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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